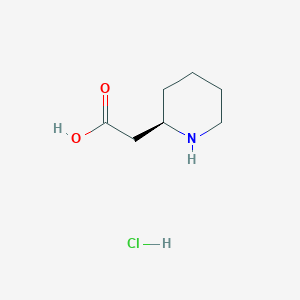

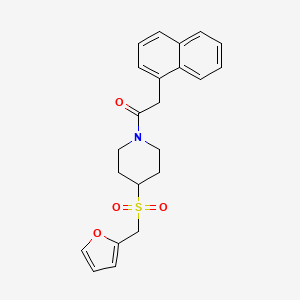

![molecular formula C14H16Cl2N2O2 B3010332 {4-[2-(2-氯苯氧基)乙氧基]苯基}肼盐酸盐 CAS No. 1353502-14-3](/img/structure/B3010332.png)

{4-[2-(2-氯苯氧基)乙氧基]苯基}肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hydrazine derivatives can involve reactions with various substrates. For instance, the reaction of arylpropiolic acids with hydrazine can yield a mixture of pyrazol-5-one and azine derivatives . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to give mixtures of regioisomeric pyrazoles . These studies suggest that hydrazine derivatives can be synthesized through reactions with different functional groups, potentially including the synthesis of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and varied. The reaction of 2-methyl-3-ethoxycarbonyl-4-hydroxythiophene with hydrazines leads to the formation of substituted thiophenes, which were characterized using IR, UV, and PMR spectroscopy . This indicates that spectroscopic methods are essential tools for analyzing the molecular structure of hydrazine derivatives, which would also apply to the compound of interest.

Chemical Reactions Analysis

Hydrazine and its derivatives are known to participate in various chemical reactions. For example, hydrazine can be used as an electro-catalyst mediator in the electrochemical detection of pollutants like 4-chlorophenol . The reactivity of hydrazine with different functional groups, as seen in the reactions with arylpropiolic acids and ethoxycarbonyl-4-hydroxythiophene , suggests that {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride could also undergo a range of chemical reactions, potentially useful in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be inferred from their reactivity and structure. The voltammetric determination of hydrazine indicates its electrochemical activity, which is influenced by its concentration and can be measured using sensitive detection methods . The synthesis reactions provide insights into the solubility and stability of hydrazine derivatives in different solvents . These properties are crucial for understanding the behavior of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride in various environments and applications.

科学研究应用

与双亲核试剂的反应

- {4-[2-(2-氯苯氧基)乙氧基]苯基}肼盐酸盐可以与双亲核试剂发生反应。例如,(E)-[(2-芳酰)乙烯基]三苯基溴化鏻与盐酸羟胺反应生成肟,当与氢氧化碱水溶液反应时,发生 α-苯基迁移。当这些盐与盐酸肼反应时,它们生成[(2-芳酰)乙基]三苯基鏻盐 (Khachikyan 等人,2017)。

水污染物的电化学检测

- 肼和 4-氯苯酚是两种主要的水污染物,可以使用新的对苯二酚衍生物进行测定。这涉及使用碳糊基质中的 2-氯-N'-[1-(2,5-二羟基苯基)亚甲基]苯胺 (2-CDMA) 作为电催化剂介质,用于测量存在 4-氯苯酚的肼 (Tahernejad-Javazmi 等人,2018)。

增强抗氧化活性

- 苯偶姻的衍生物,例如 2-苯基肼-1-羟基、1-[2-氯苯基]-2-4'-甲氧基苯基]乙烷和 2-肟-1-羟基、1-[2-氯苯基]-2-4'-甲氧基苯基]乙烷,已经合成并显示出增强的抗氧化活性。发现这些化合物中吸电子基团和供电子基团的存在增强了它们的抗氧化活性,这是通过各种分析得出的 (Thanuja 等人,2022)。

苯并三氮杂平和苯并三氮杂平酮的合成

- 肼水合物可以与某些二苯甲酮反应生成苯并三氮杂平或苯并三氮杂平酮。然后可以进一步加工这些产物以生成其他化合物,这表明涉及肼衍生物的反应的多功能性 (Podesva 等人,1969)。

螺硫吡喃衍生物的合成

- 用肼水合物和其他试剂处理 4-硫吡喃亚甲基丙二腈可以生成各种螺硫吡喃衍生物。这些反应证明了肼衍生物在复杂有机化合物合成中的用途 (El-Ghanam,2003)。

作用机制

Target of Action

Hydrazine derivatives are known to interact with carbonyl compounds, forming hydrazones .

Mode of Action

The compound likely undergoes a reaction similar to the Wolff-Kishner reduction . In this process, hydrazine reacts with a carbonyl to form a hydrazone. The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

It’s known that hydrazones can be further converted to the corresponding alkane by reaction with a base, usually koh, and heat . This reaction forms nitrogen gas, which contains a very stable N-N triple bond .

Pharmacokinetics

The compound’s molecular formula is c6h8cl2n2, with an average mass of 179047 Da and a monoisotopic mass of 178006454 Da , which may influence its pharmacokinetic properties.

Result of Action

The formation of a hydrazone and its subsequent conversion to an alkane could potentially have significant effects at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride. For instance, phenoxy herbicides, which share a similar structure with this compound, are recognized as a source of emerging environmental contamination . Their extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity .

属性

IUPAC Name |

[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2.ClH/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12;/h1-8,17H,9-10,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHBCOWJJUHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

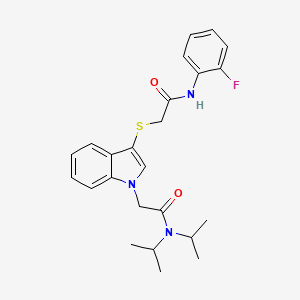

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

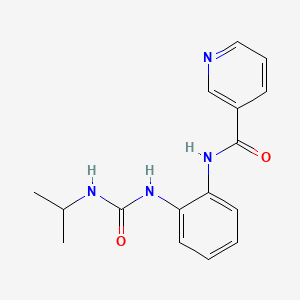

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

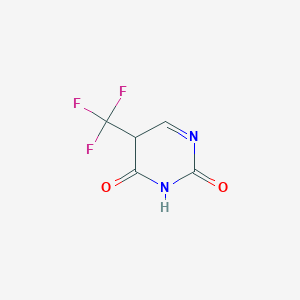

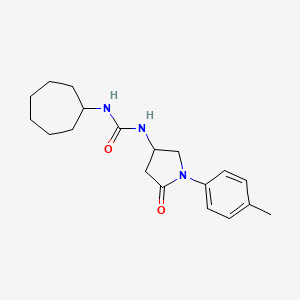

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

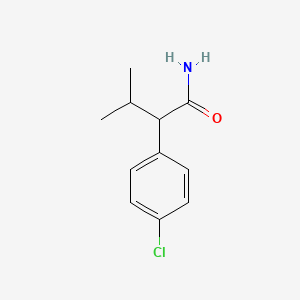

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)